Senktide

Description

Properties

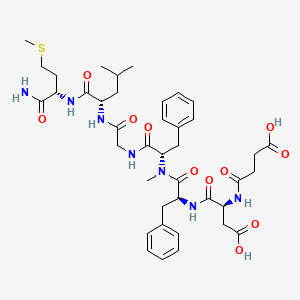

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYXLVEFVGOPM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909926 | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106128-89-6 | |

| Record name | Senktide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Senktide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of Senktide, a potent and selective synthetic peptide agonist for the tachykinin neurokinin-3 receptor (NK3R). Senktide is a critical tool in neuroscience and endocrine research, enabling the precise investigation of NK3R-mediated physiological processes. This guide details its binding characteristics, intracellular signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism: Selective NK3R Agonism

Senktide functions as a selective agonist at the neurokinin-3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Its mechanism is initiated by high-affinity binding to the NK3R, which induces a conformational change in the receptor. This change facilitates the coupling and activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[1] Senktide's selectivity is a key feature; it binds to the NK3R with significantly higher potency than to other tachykinin receptors, such as NK1R and NK2R, making it an invaluable tool for isolating NK3R-specific effects.[2]

Quantitative Pharmacology of Senktide

The interaction of Senktide with the NK3R has been quantified across various species and experimental systems. The following tables summarize key affinity and potency data.

| Parameter | Species/System | Value | Reference |

| EC₅₀ | Human NK3R | 0.5 - 3.0 nM | [2] |

| EC₅₀ | Rat Dopaminergic Neurons | 41.2 ± 9 nM | [2] |

| EC₅₀ | Rat NK3R | 0.013 ± 0.004 nM | [3] |

| EC₅₀ | Goat NK3R | 0.012 ± 0.004 nM | [3] |

| EC₅₀ | Cattle NK3R | 0.34 ± 0.12 nM | [3] |

| pKi | Mammalian NK3R | 7.6 - 8.0 | [4] |

| Table 1: Potency and Affinity of Senktide at the NK3 Receptor. |

| Parameter | Receptor | Value | Reference |

| EC₅₀ | NK3R | 0.5 - 3.0 nM | [2] |

| EC₅₀ | NK1R | 35,000 nM (35 µM) | [2] |

| Table 2: Receptor Selectivity Profile of Senktide. |

Intracellular Signaling Pathways

Upon activation by Senktide, the NK3R initiates a cascade of intracellular events. These can be broadly categorized into a primary canonical pathway and subsequent downstream and nuclear signaling events.

Primary Gq/11 Signaling Cascade

The canonical signaling pathway for the NK3R is mediated by its coupling to Gq/11 proteins.[1] This interaction activates the effector enzyme Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is a hallmark of NK3R activation and mediates many of the acute cellular responses.

References

- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]

Senktide: A Technical Guide to a Selective NK3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senktide is a potent and selective synthetic peptide agonist for the tachykinin neurokinin-3 (NK3) receptor.[1] This technical guide provides an in-depth overview of senktide, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development targeting the NK3 receptor, a key player in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[2][3]

Introduction to Senktide and the NK3 Receptor

Senktide is a synthetic C-terminal hexapeptide analog of Substance P, with the sequence Succinyl-[Asp⁶, MePhe⁸]Substance P (6-11).[4] It exhibits high affinity and selectivity for the NK3 receptor, a G-protein coupled receptor (GPCR) that belongs to the tachykinin receptor family.[3] The endogenous ligand for the NK3 receptor is neurokinin B (NKB).[3] The activation of the NK3 receptor by agonists like senktide has been shown to modulate a variety of biological functions, including reproductive hormone secretion, thermoregulation, and neuronal activity.[2][5] This has led to significant interest in the therapeutic potential of targeting the NK3 receptor for conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and some neuropsychiatric disorders.[5]

Pharmacological Profile of Senktide

Senktide is characterized by its high potency and selectivity for the NK3 receptor over other tachykinin receptors (NK1 and NK2).

Binding Affinity and Functional Activity

The following tables summarize the quantitative data for senktide's binding affinity (Ki) and functional activity (EC50/IC50) at the NK3 receptor, as well as its selectivity over the NK1 receptor.

Table 1: Binding Affinity of Senktide for the NK3 Receptor

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [³H]-senktide | Guinea-pig ileum longitudinal muscle-myenteric plexus membranes | 2.21 ± 0.65 | 13.49 ± 0.04 | [4] |

| [³H]-senktide | Guinea-pig cerebral cortex membranes | 8.52 ± 0.45 | 76.3 ± 1.6 | [4] |

| ([¹²⁵I]His³, MePhe⁷)-NKB | Human NK3R expressing CHO cells | IC₅₀ = 0.056 ± 0.003 µM | - | [6] |

Table 2: Functional Activity of Senktide at Tachykinin Receptors

| Assay | Cell/Tissue Type | Receptor | EC₅₀ (nM) | Reference |

| In vitro excitation | Dopaminergic neurons in rat substantia nigra pars compacta | NK3 | 41.2 ± 9 | [1] |

| Agonist activity | General | NK3 | 0.5 - 3 | [1] |

| Agonist activity | General | NK1 | 35,000 | [1] |

| Ca²⁺ influx | Human NK3R expressing CHO cells | NK3 | 0.011 ± 0.004 | [6] |

| Spontaneous [³H]DA release | Gerbil mesencephalic cell cultures | NK3 | 0.58 | [6] |

NK3 Receptor Signaling Pathway

Activation of the NK3 receptor by senktide initiates a cascade of intracellular events. As a GPCR, the NK3 receptor is coupled to Gq/11 proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: NK3 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of senktide with the NK3 receptor.

Radioligand Binding Assay

This protocol is for determining the binding affinity of senktide to the NK3 receptor using a competitive binding assay with a radiolabeled ligand.

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radiolabeled NK3 receptor ligand (e.g., 0.4 nM [¹²⁵I]His³, MePhe⁷-NKB).[7]

-

Increasing concentrations of unlabeled senktide (for competition curve) or buffer (for total binding).

-

A high concentration of a non-radiolabeled NK3 antagonist (e.g., SB222200) for determining non-specific binding.[8]

-

The prepared cell membranes.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[7]

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the senktide concentration.

-

Determine the IC₅₀ value (the concentration of senktide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the NK3 receptor by senktide.

Detailed Protocol:

-

Cell Preparation:

-

Plate CHO cells stably expressing the human NK3 receptor in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells to remove the excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Record the baseline fluorescence for a short period.

-

Add varying concentrations of senktide to the wells.

-

Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of senktide.

-

Plot the peak response as a function of the logarithm of the senktide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of senktide that produces 50% of the maximal response).

-

In Vivo Locomotor Activity Assay

This protocol assesses the central effects of senktide by measuring changes in locomotor activity in rodents.[9]

Detailed Protocol:

-

Animal Preparation:

-

Drug Administration:

-

Behavioral Assessment:

-

Immediately after injection, place the animals back into the open field arena.

-

Record the locomotor activity (e.g., total distance traveled, rearing frequency) for a defined period (e.g., 60 minutes) using an automated activity monitoring system.

-

-

Data Analysis:

Logical Relationship of Senktide's Selectivity

The utility of senktide as a research tool lies in its high selectivity for the NK3 receptor. This selectivity allows for the specific investigation of NK3 receptor function with minimal off-target effects at the NK1 and NK2 receptors.

Caption: Selectivity Profile of Senktide.

Conclusion

Senktide is an invaluable pharmacological tool for the investigation of the NK3 receptor. Its high potency and selectivity have enabled significant advancements in understanding the physiological roles of the NKB/NK3R signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize senktide in their studies, ultimately contributing to the development of novel therapeutics targeting the NK3 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin B - Wikipedia [en.wikipedia.org]

- 4. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of Senktide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Senktide is a potent and selective synthetic peptide agonist for the neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family. Its discovery was a pivotal moment in the study of the physiological roles of the NK3R, providing a crucial pharmacological tool for in vitro and in vivo research. This document provides an in-depth overview of the discovery, synthesis, pharmacological profile, and mechanism of action of Senktide. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Discovery and Background

Senktide was incidentally identified during a structure-activity relationship study of substance P (SP) analogues.[1] The research, originally aimed at developing selective agonists for the neurokinin-1 receptor (NK1R), involved N-methylamino acid scanning of SP-related peptides.[1] This process led to the creation of a heptapeptide, Succinyl-[Asp⁶, N-MePhe⁸]-Substance P (6-11), which demonstrated unexpectedly high potency and selectivity for the NK3 receptor over NK1 and NK2 receptors. This peptide was subsequently named Senktide.

Its discovery has been instrumental in elucidating the function of the NK3R in various physiological processes, including the regulation of the hypothalamic-pituitary-gonadal axis, dopamine release, and behaviors related to neurological and psychiatric conditions.[1][2][3] Senktide's selectivity makes it a standard agonist for investigating NK3R-mediated signaling and its potential as a therapeutic target.

Chemical Structure: Senktide is a modified heptapeptide with the following sequence and modifications:

-

Sequence: Succinyl-Asp-Phe-MePhe-Gly-Leu-Met-NH₂

-

Modifications: The N-terminus is succinylated, the Phenylalanine at position 3 is N-methylated (MePhe), and the C-terminal Methionine is amidated.[4]

Synthesis and Purification

The synthesis of Senktide and its analogues is typically achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Senktide

-

Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a 20% solution of piperidine in DMF to expose the free amine for the first amino acid coupling.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and is then coupled to the resin.

-

Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, an acetic anhydride solution can be used.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Leu, Gly, MePhe, Phe, Asp).

-

N-terminal Succinylation: After the final amino acid (Asp) is coupled and its Fmoc group is removed, succinic anhydride is added to the resin to succinylate the N-terminal amine.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Characterization: The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF-MS).[1]

Visualization: Senktide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of Senktide.

Pharmacological Profile

Senktide is characterized by its high affinity and functional selectivity for the NK3R.

Quantitative Data: Receptor Activity and Binding Affinity

| Parameter | Receptor | Value | Species/System | Reference |

| EC₅₀ | NK3R | 0.5 - 3.0 nM | - | [5] |

| NK3R | 41.2 ± 9.0 nM | Dopaminergic neurons (rat) | [5][6] | |

| NK1R | 35 µM | - | [5] | |

| IC₅₀ | NK3R | 4.1 - 43 nM | CHO cell membranes | [1][7] |

| NK1R | >10,000 nM | CHO cell membranes | [1] | |

| NK2R | >10,000 nM | CHO cell membranes | [1] |

Mechanism of Action and Signaling Pathways

As a selective NK3R agonist, Senktide initiates intracellular signaling cascades upon binding to its G-protein coupled receptor (GPCR). The NK3R primarily couples to the Gαq subunit.

-

Gq Protein Activation: Binding of Senktide to the NK3R induces a conformational change, activating the associated Gq protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Signaling:

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG and elevated Ca²⁺ levels activate Protein Kinase C (PKC).

-

-

Further Cascades: Activation of these initial pathways leads to the stimulation of downstream cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[8][9]

-

Gene Expression: NK3R activation can also lead to changes in chromatin structure via histone acetylation, thereby modulating the expression of genes involved in cell signaling, growth, and synaptic plasticity.[10]

Visualization: Senktide-Induced NK3R Signaling

Caption: Senktide-activated NK3R signaling pathway.

Key Experimental Methodologies

Protocol 1: In Vitro Neuronal Excitation Assay

This protocol is adapted from studies examining the effects of Senktide on dopaminergic neurons in the substantia nigra.[6]

-

Tissue Preparation: Male Wistar rats (e.g., 150g) are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal brain slices (300 µm thick) containing the substantia nigra are prepared using a vibratome.

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with aCSF at a constant temperature (e.g., 34°C).

-

Electrophysiology: Extracellular recordings are made from individual neurons using glass microelectrodes filled with aCSF. Dopaminergic neurons are identified by their characteristic slow firing rate (~5 Hz) and waveform.[6]

-

Drug Application: Once a stable baseline firing rate is established, Senktide is applied via bath perfusion at various concentrations (e.g., 3 nM to 3000 nM) to establish a dose-response curve.[6]

-

Data Analysis: The change in neuronal firing rate in response to Senktide application is recorded and analyzed to determine parameters like the EC₅₀.

Protocol 2: In Vivo Locomotor Activity Assay

This protocol is used to assess the central effects of Senktide following direct administration into the brain.[5][6]

-

Animal Habituation: Male Mongolian gerbils are habituated to the testing environment (e.g., open-field locomotor activity boxes) for 30 minutes.[5]

-

Anesthesia and Injection: Animals are briefly anesthetized with isoflurane. A small incision is made over the scalp to expose the bregma.

-

Intracerebroventricular (i.c.v.) Injection: Senktide, dissolved in a vehicle, is injected into a cerebral ventricle at various doses (e.g., 0.01 to 0.6 nmol in 5 µL) using a syringe with a fixed-length needle.[6]

-

Behavioral Recording: Immediately after the injection, the wound is closed, and the animal is placed back into the locomotor activity box. Its movement (e.g., total distance traveled) is recorded for a set period.

-

Data Analysis: The locomotor activity data from Senktide-treated groups are compared to a vehicle-treated control group to determine the dose-dependent effect of NK3R activation on motor function.

Visualization: In Vivo Locomotor Assay Workflow

Caption: Experimental workflow for the Senktide-induced locomotor activity assay.

Conclusion

Senktide remains an indispensable pharmacological tool for probing the function of the neurokinin-3 receptor. Its discovery paved the way for a deeper understanding of NK3R signaling in reproductive endocrinology, neuroscience, and beyond. The standardized methods for its synthesis and the detailed protocols for its use in biological assays, as outlined in this guide, provide a solid foundation for researchers aiming to explore this important signaling system. Future work on Senktide analogues continues to focus on improving metabolic stability and refining receptor selectivity for potential therapeutic applications.[1][11]

References

- 1. Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]

- 2. The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Senktide | NK3 Receptors | Tocris Bioscience [tocris.com]

- 4. Senktide | CAS:106128-89-6 | Tachykinin NK3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Neurokinin 3 receptor agonist senktide stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists | CiNii Research [cir.nii.ac.jp]

The Role of Senktide in Neurokinin B Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin B (NKB), a member of the tachykinin peptide family, and its cognate G-protein coupled receptor, the neurokinin-3 receptor (NK3R), are critical components of various physiological processes, most notably the central regulation of reproduction.[1] The discovery that loss-of-function mutations in the genes encoding NKB (TAC3) or NK3R (TACR3) lead to hypogonadotropic hypogonadism in humans has underscored their essential role in the hypothalamic-pituitary-gonadal (HPG) axis.[2][3] Senktide, a selective synthetic peptide agonist for the NK3R, has emerged as an indispensable pharmacological tool for elucidating the complex signaling mechanisms governed by NKB.[4][5] This technical guide provides an in-depth overview of senktide's role in activating NKB signaling pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the intricate molecular cascades.

Senktide: A Selective NK3 Receptor Agonist

Senktide is a potent and selective agonist for the NK3R.[4][5] Its high affinity for NK3R, coupled with significantly lower affinity for NK1 and NK2 receptors, allows for the specific interrogation of NKB-mediated pathways.[5] This selectivity has been crucial in differentiating the physiological roles of the various tachykinin receptors. Cryo-electron microscopy studies have revealed that while the C-termini of NKB, Substance P (SP), and senktide share a conserved binding mode to NK3R, specific interactions between the N-terminus of senktide and the extracellular loops of the receptor contribute to its enhanced activation potency compared to endogenous ligands.[6][7][8]

Quantitative Data: Binding Affinity and Potency of Senktide

The following tables summarize the quantitative parameters of senktide's interaction with tachykinin receptors across various experimental systems.

| Ligand | Receptor | Preparation | K_D (nM) | B_max (fmol/mg protein) | Reference |

| [³H]-Senktide | NK3R | Guinea-pig ileum membranes | 2.21 ± 0.65 | 13.49 ± 0.04 | [9] |

| [³H]-Senktide | NK3R | Guinea-pig cortex membranes | 8.52 ± 0.45 | 76.3 ± 1.6 | [9] |

| Table 1: Senktide Receptor Binding Affinity (K_D) and Density (B_max). |

| Ligand | Receptor | Species/Tissue/Cell | Assay | EC_50 (nM) | IC_50 (nM) | Reference |

| Senktide | NK3R | General | - | 0.5 - 3 | - | [4][5] |

| Senktide | NK3R | Rat Substantia Nigra | Electrophysiology | 41.2 ± 9 | - | [4] |

| Senktide | NK3R | Rat | - | 18 | - | [10] |

| Senktide | NK3R | Basolateral Amygdala Neurons | Electrophysiology | 64 | - | [11] |

| Senktide | NK1R | General | - | 35,000 | - | [4][5] |

| Senktide | NK2R | General | - | >10,000 | - | [10] |

| Senktide | Human NK3R | CHO Cells | IP Accumulation | 0.011 ± 0.004 | - | [12] |

| Senktide | Human NK3R | CHO Cells | Binding Inhibition | - | 56 ± 3 | [12] |

| Senktide Derivative (4c) | Human NK3R | CHO Cells | IP Accumulation | 0.012 | - | [13] |

| Senktide Derivative (4c) | Human NK3R | CHO Cells | Binding Inhibition | - | 13 | [13] |

| Table 2: Potency (EC_50) and Inhibitory Concentration (IC_50) of Senktide and Derivatives. |

Core Signaling Pathways Activated by Senktide

As a canonical G-protein coupled receptor, NK3R activation by senktide primarily initiates signaling through the Gαq/11 pathway. This triggers a cascade of intracellular events fundamental to cellular responses.

-

Gq Protein Activation: Upon senktide binding, NK3R undergoes a conformational change, activating the heterotrimeric G-protein Gq.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C-beta (PLCβ).[11]

-

PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream target proteins, leading to diverse cellular responses.

Additional Downstream Pathways

Beyond the canonical PLC pathway, senktide-induced NK3R activation has been shown to modulate other critical signaling networks, including:

-

MAPK/ERK Pathway: Studies have demonstrated that NK3R activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating gene expression, cell proliferation, and differentiation.[15]

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling cascade, a key regulator of cell survival and metabolism, can also be engaged by NK3R activation.[15] Senktide has been shown to reverse deficits in these pathways in models of hypogonadotropic hypogonadism.[15]

-

Ion Channel Modulation: In neurons of the basolateral amygdala, senktide excites principal neurons through a dual mechanism: activation of a nonselective cation channel (likely involving TRPC4/5) and depression of G protein-activated inwardly rectifying K+ (GIRK) channels.[11] This modulation of ion flow directly impacts neuronal excitability.

Role in Reproductive Neuroendocrinology: The KNDy Neuron Model

The most extensively studied role for NKB signaling is in the regulation of gonadotropin-releasing hormone (GnRH) secretion. NKB, along with kisspeptin and dynorphin (Dyn), is co-expressed in a population of neurons in the hypothalamic arcuate nucleus (ARC), termed KNDy neurons.[2][3] These neurons are considered the central hub of the GnRH pulse generator.

The effect of senktide on luteinizing hormone (LH), a proxy for GnRH secretion, is strikingly dependent on the gonadal steroid environment:

-

Estrogen-Rich Environment: In the presence of physiological levels of estradiol (E₂), senktide administration stimulates LH secretion.[2] This is believed to occur via NKB/NK3R signaling that activates KNDy neurons to release kisspeptin, a potent stimulator of GnRH neurons.[16][17]

-

Estrogen-Deficient Environment: In an ovariectomized (low estrogen) state, senktide administration paradoxically suppresses pulsatile LH secretion.[3][18] The proposed mechanism involves NKB/NK3R signaling that triggers the release of the co-localized inhibitory peptide, dynorphin. Dynorphin then acts on kappa-opioid receptors (KOR), also present on KNDy neurons, to inhibit neuronal activity and suppress the GnRH pulse.[3][18]

Experimental Protocols

Receptor Binding Assay

This protocol determines the affinity (K_D) and density (B_max) of senktide for the NK3R.

-

Objective: To quantify the binding characteristics of a radiolabeled ligand ([³H]-senktide) to cell membranes expressing NK3R.

-

Materials:

-

CHO cells stably expressing human NK3R.

-

Membrane preparation buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

-

Radioligand: [³H]-senktide.

-

Unlabeled senktide for competition.

-

GF/B glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Methodology:

-

Membrane Preparation: Culture and harvest NK3R-expressing CHO cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer. Determine protein concentration (e.g., Bradford assay).

-

Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-senktide in assay buffer.

-

Competition Binding: Incubate membranes with a fixed concentration of [³H]-senktide and increasing concentrations of unlabeled senktide to determine non-specific binding.

-

Incubation: Incubate reactions at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in polyethyleneimine to separate bound from free radioligand. Wash filters quickly with ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze data using non-linear regression (e.g., Prism). Saturation binding data are fitted to a one-site binding model to determine K_D and B_max. Competition data are used to calculate the Ki.[9]

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the direct downstream consequence of Gq activation.

-

Objective: To quantify the production of inositol phosphates in response to senktide-induced NK3R activation.

-

Materials:

-

Cells expressing NK3R (e.g., CHO-NK3R).

-

Inositol-free DMEM.

-

[³H]-myo-inositol.

-

Assay buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatases, causing IPs to accumulate.

-

Senktide solutions of varying concentrations.

-

Anion-exchange resin (e.g., Dowex AG1-X8) or scintillation proximity assay (SPA) beads (e.g., yttrium silicate).[14]

-

-

Methodology:

-

Cell Labeling: Plate cells and incubate overnight with inositol-free medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.[19]

-

Pre-incubation: Wash cells and pre-incubate with assay buffer containing LiCl.

-

Stimulation: Add varying concentrations of senktide and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and adding a lysis agent (e.g., ice-cold 0.5 M trichloroacetic acid or methanol).

-

Separation & Quantification:

-

Chromatography Method: Neutralize the cell lysates and apply to an anion-exchange column. Wash away unincorporated [³H]-inositol. Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid) and quantify using a scintillation counter.[19]

-

SPA Method: Add yttrium silicate SPA beads to the cell lysate. The positively charged beads bind the negatively charged [³H]-IPs, bringing them into proximity with the scintillant in the beads, generating a signal that can be read on a microplate scintillation counter.[14]

-

-

Data Analysis: Plot the quantified radioactivity against the logarithm of senktide concentration and fit to a sigmoidal dose-response curve to determine the EC_50.

-

References

- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. structural-insights-into-neurokinin-3-receptor-activation-by-endogenous-and-analogue-peptide-agonists - Ask this paper | Bohrium [bohrium.com]

- 8. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists [ouci.dntb.gov.ua]

- 9. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of intravenous administration of neurokinin receptor subtype-selective agonists on gonadotropin-releasing hormone pulse generator activity and luteinizing hormone secretion in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]

- 14. Scintillation proximity assay of inositol phosphates in cell extracts: high-throughput measurement of G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurokinin 3 receptor agonist senktide stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NKB signaling in the posterodorsal medial amygdala stimulates gonadotropin release in a kisspeptin-independent manner in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. karger.com [karger.com]

- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Effects of Senktide on Dopaminergic Neuron Activity: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Senktide, a selective agonist for the neurokinin-3 receptor (NK3R), has emerged as a significant pharmacological tool for investigating the role of the tachykinin system in modulating dopaminergic neurotransmission. The activity of dopaminergic neurons, primarily located in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), is fundamental to motor control, motivation, and reward processing. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This technical guide provides a comprehensive overview of the effects of Senktide on dopaminergic neuron activity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Effects of Senktide on Dopaminergic Neuron Activity

Senktide exerts a concentration-dependent excitatory effect on a subpopulation of dopaminergic neurons. The following tables summarize the key quantitative findings from various experimental paradigms.

| Parameter | Species | Brain Region | Senktide Concentration | Observed Effect | Citation |

| Neuronal Excitation | Rat | Substantia Nigra pars compacta (in vitro) | 3 - 3000 nM | Excitation of 24 out of 31 dopaminergic neurons | |

| EC50 for Neuronal Excitation | Rat | Substantia Nigra pars compacta (in vitro) | 41.2 ± 9 nM | Mean effective concentration for 50% of maximal response | |

| [3H]Dopamine Release | Gerbil | Mesencephalon (primary culture) | EC50 = 0.58 nM | Increased spontaneous dopamine release | |

| Extracellular Dopamine Levels | Guinea Pig | Striatum, Nucleus Accumbens, Prefrontal Cortex (in vivo) | Not specified | Marked enhancement | [1] |

| Gene Expression (Dopamine D2 Receptor - DRD2) | Cell Culture (Hypothalamic) | 10 nM | Significant inhibition of DRD2 gene expression | [2] | |

| Histone H3 Acetylation | Cell Culture (Hypothalamic) | 1 nM | 57% increase | [2] | |

| Histone H3 Acetylation | Cell Culture (Hypothalamic) | 10 nM | 94% increase | [2] | |

| Histone H4 Acetylation | Cell Culture (Hypothalamic) | 1 nM | 17% increase | [2] | |

| Histone H4 Acetylation | Cell Culture (Hypothalamic) | 10 nM | 57% increase | [2] |

Experimental Protocols

This section details the methodologies employed in key experiments investigating the effects of Senktide on dopaminergic systems.

In Vitro Electrophysiology

Objective: To characterize the direct effects of Senktide on the firing rate and membrane potential of individual dopaminergic neurons.

Protocol:

-

Slice Preparation:

-

Young adult male rats (e.g., Sprague-Dawley) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal slices (200-300 µm thick) containing the substantia nigra pars compacta or ventral tegmental area are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).

-

Dopaminergic neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp or extracellular single-unit recordings are performed using glass micropipettes filled with an appropriate internal solution.

-

Stable baseline neuronal activity is recorded for a minimum of 5-10 minutes.

-

-

Senktide Application:

-

Senktide is bath-applied to the slice at known concentrations (e.g., ranging from nanomolar to micromolar).

-

Changes in firing frequency, membrane potential, and input resistance are recorded continuously.

-

-

Data Analysis:

-

The firing rate is typically quantified in spikes per second (Hz) before, during, and after Senktide application.

-

Dose-response curves can be generated by applying increasing concentrations of Senktide.

-

In Vivo Microdialysis

Objective: To measure the effect of Senktide on extracellular dopamine levels in specific brain regions of living animals.

Protocol:

-

Probe Implantation:

-

Anesthetized animals (e.g., guinea pigs, rats) are placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the brain region of interest (e.g., substantia nigra, ventral tegmental area, striatum, or nucleus accumbens).

-

A microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula.

-

-

Perfusion and Sampling:

-

The probe is continuously perfused with a sterile aCSF solution at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

-

After a stabilization period to allow the tissue to recover from the insertion trauma, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

-

Senktide Administration:

-

Senktide can be administered systemically (e.g., via intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).

-

-

Dopamine Analysis:

-

The collected dialysate samples are analyzed to quantify dopamine concentrations.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) is the most common analytical method.

-

-

Data Analysis:

-

Dopamine levels are typically expressed as a percentage of the baseline concentration.

-

Western Blotting for Tyrosine Hydroxylase

Objective: To assess the impact of Senktide treatment on the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, particularly in models of dopaminergic neurodegeneration.

Protocol:

-

Tissue Preparation:

-

Following experimental treatments (e.g., in 6-hydroxydopamine (6-OHDA)-lesioned rats with or without Senktide administration), animals are euthanized, and the brains are rapidly dissected.

-

The substantia nigra and striatum are isolated and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for tyrosine hydroxylase.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading across lanes.

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using a digital imaging system.

-

The intensity of the bands corresponding to TH is quantified and normalized to the loading control.

-

Signaling Pathways

The effects of Senktide on dopaminergic neurons are initiated by its binding to the NK3 receptor, a G-protein coupled receptor (GPCR). The subsequent intracellular signaling cascades can be complex and context-dependent.

Canonical Gq-PLC Signaling Pathway

The primary signaling pathway activated by the NK3 receptor is the Gq protein-coupled cascade.

References

The Role of Senktide in Stress Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of senktide, a selective neurokinin-3 receptor (NK3R) agonist, in the modulation of stress response pathways. Senktide's high affinity and selectivity for the NK3R make it an invaluable tool for elucidating the complex signaling cascades that govern stress, anxiety, and related physiological processes. This document details the mechanism of action of senktide, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the involved signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting the tachykinin system for the management of stress-related disorders.

Introduction: The Tachykinin System and Stress

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological functions. These peptides exert their effects through three distinct G-protein coupled receptors: the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R) receptors. While all three receptors are implicated in stress and emotional processing, the NK3R has emerged as a particularly compelling target. The endogenous ligand for the NK3R is NKB, and its activation is associated with the modulation of various neurotransmitter systems and neuroendocrine axes central to the stress response.

Senktide, a synthetic heptapeptide analog of Substance P, is a highly potent and selective agonist for the NK3R. Its utility in research lies in its ability to specifically probe the function of the NK3R with minimal off-target effects, thereby allowing for a detailed investigation of its role in complex physiological processes like the stress response.

Mechanism of Action of Senktide

Senktide exerts its biological effects by binding to and activating the NK3R. The NK3R is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway.

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that ultimately modulate neuronal excitability, neurotransmitter release, and gene expression.

Quantitative Data on Senktide

The following tables summarize key quantitative data from various preclinical studies investigating the pharmacological and functional properties of senktide.

Table 1: Receptor Binding Affinity and Functional Potency of Senktide

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Binding Affinity (Ki) | ||||

| NK3R | Human (recombinant) | CHO cells | 4.4 nM | [1] |

| NK3R | Guinea Pig | Cerebral Cortex | 8.52 nM (Kd) | [2] |

| NK3R | Guinea Pig | Ileum | 2.21 nM (Kd) | [2] |

| Functional Potency (EC50) | ||||

| NK3R (Calcium Mobilization) | Human (recombinant) | HEK293 cells | 18.4 nM | [1] |

| NK3R (Calcium Mobilization) | Murine (recombinant) | HEK293 cells | 265 nM | [1] |

| NK3R (IP-one accumulation) | Human (recombinant) | - | ~1 nM | [3] |

| NK3R (Neuronal Excitation) | Rat | Substantia Nigra | 41.2 nM | [4] |

| NK3R (Neuronal Excitation) | Rat | Basolateral Amygdala | 64 nM | [5] |

| Selectivity | ||||

| NK1R vs NK3R | - | - | >60,000-fold | [3] |

| NK2R vs NK3R | - | - | >60,000-fold | [3] |

Table 2: Dose-Response of Senktide in Behavioral Models of Stress and Anxiety

| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Elevated Plus Maze | Rat | Intracerebroventricular (i.c.v.) | 10 pmol | Anxiolytic-like | [2] |

| Fear-Potentiated Startle | Rat | Intra-BLA microinjection | 0.03 - 0.3 nmol | Increased startle response | [5] |

| Forced Swim Test | Rat | Subcutaneous (s.c.) | 0.2 - 0.4 mg/kg | Antidepressant-like | [6] |

| 5-HT Mediated Behaviors | Mouse/Rat | Intracisternal (i.c.) / s.c. | 0.01 - 1.2 nmol (i.c.) / 0.1 - 2.4 µmol/kg (s.c.) | Head twitches, wet dog shakes | [7] |

Table 3: Effects of Senktide on Neurotransmitter and Hormone Levels

| Analyte | Species | Brain Region/Fluid | Dose and Route | Percent Change from Baseline | Reference |

| Acetylcholine | Rat | Frontal Cortex, Amygdala, Hippocampus | 0.2 mg/kg s.c. | Increased | [8] |

| Arginine Vasopressin (AVP) | Rat | Plasma | 11.8 nmol i.c.v. | Marked Increase | [9] |

| Luteinizing Hormone (LH) | Goat | Plasma | 200 nmol i.v. | Pulsatile Increase | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling cascade initiated by senktide binding to the NK3R and a proposed experimental workflow for investigating its effects.

Caption: Senktide-NK3R Signaling Cascade.

Caption: Experimental workflow for senktide research.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of senktide's role in stress response pathways.

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of senktide for the NK3 receptor.

Materials:

-

Cell membranes prepared from cells expressing the recombinant human or rodent NK3 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled NK3R ligand (e.g., [³H]-Senktide or a radiolabeled antagonist).

-

Senktide (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled senktide in the presence of the cell membranes.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of senktide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of senktide in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

-

Administer senktide or vehicle via the desired route (e.g., i.c.v. or s.c.) at a predetermined time before the test.

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).

-

Record the session using a video camera for subsequent analysis.

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of senktide on the extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine, serotonin) in specific brain regions.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (with a semipermeable membrane of appropriate molecular weight cut-off).

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence).

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, amygdala, hippocampus).

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Administer senktide or vehicle.

-

Continue to collect dialysate samples for a defined period post-administration.

-

Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using HPLC.

-

Express the results as a percentage change from the baseline levels.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effects of senktide on the electrophysiological properties of individual neurons expressing NK3 receptors.

Preparation:

-

Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest from a rodent.

-

Maintain the slices in an incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF).

Recording:

-

Transfer a brain slice to the recording chamber of a microscope and continuously perfuse with aCSF.

-

Identify individual neurons for recording using visual guidance (e.g., infrared differential interference contrast microscopy).

-

Approach a neuron with a glass micropipette filled with an internal solution.

-

Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for the measurement and control of the cell's membrane potential and currents.

-

Record baseline electrophysiological properties (e.g., resting membrane potential, input resistance, firing frequency).

-

Bath-apply senktide at known concentrations to the perfusing aCSF.

-

Record the changes in the neuron's electrical activity in response to senktide application. This may include depolarization, increased firing rate, or changes in synaptic currents.

Conclusion

Senktide is a powerful pharmacological tool that has been instrumental in advancing our understanding of the role of the NK3 receptor in stress response pathways. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals. The activation of the NK3R by senktide initiates a well-defined signaling cascade that ultimately modulates neuronal function in brain regions critical for stress and emotional regulation. Further investigation into the nuanced effects of senktide and the development of novel NK3R-targeting compounds hold significant promise for the discovery of new therapeutic strategies for stress-related disorders.

References

- 1. The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for involvement of NK₃ receptors in the anxiogenic-like effect of SP6-11(C-terminal), a metabolite of substance P, in rats evaluated in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. commons.nmu.edu [commons.nmu.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Central administration of senktide, a tachykinin NK-3 agonist, has an antidiuretic action by stimulating AVP release in water-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of senktide, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of Senktide in Rodents: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senktide is a potent and selective synthetic agonist for the neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family. The NK3R and its endogenous ligand, neurokinin B (NKB), are implicated in a variety of physiological processes, including reproductive function, regulation of locomotor activity, and modulation of emotional behaviors. As such, Senktide is a valuable pharmacological tool for investigating the in vivo functions of the NK3R system in preclinical rodent models. These application notes provide detailed protocols for the preparation and administration of Senktide in rodents, summarize key quantitative data from published studies, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Administration Parameters

The following tables summarize dosages, routes of administration, and vehicles for Senktide in various rodent models based on published literature.

Table 1: Intracerebroventricular (ICV) Administration of Senktide

| Species | Dosage Range | Vehicle | Observed Effects | Reference |

| Gerbil | 0.01 - 0.6 nmol | Not specified | Dose-dependent increase in locomotor activity | [1][2] |

| Rat | 100 - 600 pmol | Artificial Cerebrospinal Fluid (aCSF) | Dose-dependent suppression of LH pulses | [3] |

| Mouse | 0.01 - 1.2 nmol | Not specified | 5-HT-mediated behaviors (head twitches, forepaw treading) | [4][5] |

Table 2: Subcutaneous (SC) Administration of Senktide

| Species | Dosage Range | Vehicle | Observed Effects | Reference |

| Rat | 125 - 250 µg/kg | Not specified | Reduction in alcohol intake | [6] |

| Rat | 0.2 mg/kg | Not specified | Facilitation of episodic-like memory | [7] |

| Mouse | 0.1 - 2.4 µmol/kg | Not specified | 5-HT-mediated behaviors (head twitches, forepaw treading) | [4][5] |

Table 3: Recommended Vehicle Formulations for Senktide

| Vehicle Composition | Suitability | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo | A common vehicle for compounds with low aqueous solubility. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | In vivo | Sulfobutyl ether beta-cyclodextrin can enhance solubility. |

| 10% DMSO, 90% Corn Oil | In vivo (SC) | Suitable for subcutaneous administration of lipophilic compounds. |

| 0.9% NaCl with 0.3% Tween 80 | In vivo | Used as a vehicle control in some studies.[1] |

| Vitamin E and glycofurol | In vivo | Used as a vehicle in specific studies.[1] |

Experimental Protocols

Protocol 1: Preparation of Senktide for In Vivo Administration

Materials:

-

Senktide peptide powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Stock Solution Preparation:

-

Due to its peptide nature, Senktide may require a co-solvent for initial dissolution. Prepare a stock solution by dissolving Senktide powder in a minimal amount of sterile DMSO. For example, to achieve a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of Senktide.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

-

On the day of the experiment, prepare the fresh working solution.

-

To prepare 1 mL of the final formulation, sequentially add the following to a sterile microcentrifuge tube:

-

100 µL of the Senktide/DMSO stock solution (or pure DMSO for vehicle control).

-

400 µL of sterile PEG300.

-

50 µL of sterile Tween-80.

-

450 µL of sterile saline.

-

-

Vortex the solution thoroughly between the addition of each component to ensure a homogenous mixture.

-

The final concentration of Senktide in the working solution should be calculated based on the desired dosage and the injection volume.

-

Note: The solubility and stability of Senktide can be vehicle-dependent. It is recommended to perform small-scale solubility tests with the chosen vehicle before preparing large batches. Always prepare fresh working solutions on the day of administration.

Protocol 2: Intracerebroventricular (ICV) Injection of Senktide in Mice

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane

-

Hamilton syringe (10 µL) with a 27-gauge needle

-

Drill with a fine burr

-

Surgical scissors and forceps

-

Wound clips or sutures

-

Betadine and 70% ethanol

-

Prepared Senktide working solution

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the scalp and secure the mouse in the stereotaxic frame.

-

Clean the surgical area with Betadine followed by 70% ethanol.

-

-

Surgical Procedure:

-

Make a midline incision in the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

For injection into the lateral ventricle, the typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 mm from the skull surface.[1] These coordinates may need to be adjusted based on the mouse strain and age.

-

Using the drill, carefully create a small burr hole at the determined coordinates.

-

-

Injection:

-

Load the Hamilton syringe with the desired volume of Senktide solution (typically 1-5 µL for mice).

-

Slowly lower the needle to the target DV coordinate.

-

Infuse the solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.

-

Leave the needle in place for an additional 1-2 minutes after the injection to allow for diffusion.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Close the incision with wound clips or sutures.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow the mouse to recover on a heating pad until it is fully ambulatory.

-

Monitor the animal closely for any signs of distress.

-

Protocol 3: Subcutaneous (SC) Injection of Senktide in Rodents

Materials:

-

Insulin syringe or a 1 mL syringe with a 25-27 gauge needle

-

Prepared Senktide working solution

Procedure:

-

Animal Restraint:

-

Gently restrain the rodent. For mice, this can be done by scruffing the back of the neck. For rats, a towel can be used to gently wrap the animal.

-

-

Injection:

-

Lift a fold of skin on the back of the animal, creating a "tent."

-

Insert the needle at the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the desired volume of the Senktide solution.

-

Withdraw the needle and gently massage the injection site to aid dispersal.

-

-

Post-injection:

-

Return the animal to its home cage and monitor for any adverse reactions.

-

Mandatory Visualizations

Senktide Signaling Pathway

Senktide, as an NK3R agonist, primarily signals through the Gq alpha subunit of the heterotrimeric G protein. This initiates a canonical signaling cascade involving Phospholipase C (PLC), leading to the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Caption: Senktide-induced NK3R signaling cascade.

Experimental Workflow for a Behavioral Study

The following diagram illustrates a typical workflow for a behavioral study in rodents involving Senktide administration. This example focuses on a locomotor activity assessment.

Caption: Workflow for a Senktide behavioral study.

References

- 1. apexbt.com [apexbt.com]

- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scivisionpub.com [scivisionpub.com]

- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

How to dissolve and prepare Senktide for cell culture experiments.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senktide is a potent and selective synthetic peptide agonist for the tachykinin neurokinin 3 receptor (NK3R).[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of the NK3R signaling pathway in various cellular systems. These application notes provide detailed protocols for the dissolution, preparation, and use of Senktide in cell culture experiments, ensuring reliable and reproducible results.

Properties of Senktide

| Property | Value | Reference |

| Molecular Weight | 841.97 g/mol | [3] |

| Sequence | Succinyl-Asp-Phe-MePhe-Gly-Leu-Met-NH2 | [3][4] |

| Purity | ≥95% (HPLC) | [3] |

| Appearance | White to off-white powder | |

| EC50 (NK3R) | 0.5-3 nM | [1][2] |

Solubility and Storage

Proper dissolution and storage of Senktide are critical for maintaining its biological activity and ensuring experimental reproducibility.

| Solvent | Solubility | Reference |

| DMSO | ≥ 2.5 mg/mL | [1] |

| 5 mg/mL | [2] | |

| 50 mg/mL (with sonication) | [4] | |

| PBS (pH 7.2) | 1 mg/mL | [3] |

| 2 mg/mL | [2] |

Storage of Stock Solutions: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

I. Preparation of Senktide Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Senktide in DMSO.

Materials:

-

Senktide powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of Senktide:

-

Molecular Weight (MW) of Senktide = 841.97 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 841.97 g/mol x 1000 mg/g = 8.42 mg

-

-

-

Weighing: Carefully weigh out 8.42 mg of Senktide powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the Senktide powder.

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 10 µL or 20 µL aliquots).

-

Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

-

II. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM Senktide stock solution in DMSO

-

Sterile cell culture medium or buffer (e.g., PBS, aCSF) appropriate for your cell type

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw the Stock Solution: Remove one aliquot of the 10 mM Senktide stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example for preparing a 1 µM working solution:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.

-

Prepare the final 1 µM working solution by taking 100 µL of the 10 µM intermediate solution and adding it to 900 µL of cell culture medium.

-

-

-

Application to Cells: Add the prepared working solution to your cell cultures. For experiments involving brain slices, Senktide is typically applied by bath perfusion.[5]

-

Vehicle Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the Senktide-treated samples.

Senktide Signaling Pathway

Senktide selectively activates the NK3 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: Senktide-induced NK3R signaling cascade.

Experimental Workflow for Senktide Preparation

The following diagram illustrates the general workflow for preparing Senktide solutions for cell culture experiments.

Caption: Workflow for preparing Senktide solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]